



# Application Notes and Protocols for Studying Psora-4 Binding Kinetics

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Compound of Interest		
Compound Name:	Psora-4	
Cat. No.:	B1678303	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Psora-4** is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, with secondary activity at the related Kv1.5 channel.[1][2] Its mechanism of action involves a unique dual-binding mode, targeting both the central pore and less conserved side pockets of the channel.[1] This interaction stabilizes a non-conducting state of the channel, leading to potent inhibition.[1] The primary functional consequence of Kv1.3 inhibition in T-lymphocytes is a reduction in calcium influx, which is a critical signal for T-cell activation and proliferation.[3] This makes **Psora-4** a valuable tool for studying the role of Kv1.3 in immunology and a potential therapeutic agent for autoimmune diseases.[2][3]

These application notes provide a detailed overview of the techniques available for characterizing the binding kinetics of **Psora-4** to its target channels, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

# Data Presentation: Psora-4 Binding and Inhibitory Potency

The following table summarizes the quantitative data for the interaction of **Psora-4** with its primary targets, Kv1.3 and Kv1.5.



Parameter	Target Channel	Value	Method	Reference
IC50	Kv1.3	3 nM	Electrophysiolog y (Whole-cell patch clamp)	[1][2]
Kv1.3	1.362 nM	Manual Patch Clamp	[3]	
Kv1.3	6.006 nM	Automated Patch Clamp	[3]	_
Kv1.5	7 nM	Electrophysiolog y (Whole-cell patch clamp)	[1]	_
Kv1.5	7.7 nM	Electrophysiolog y (Whole-cell patch clamp)	[2]	_
Kv2.1	~3.9 µM	Electrophysiolog y	[1]	
EC50	Kv1.3	3 nM	Electrophysiolog y (Whole-cell patch clamp)	[2]
Human Myelin- Specific Effector Memory T-cells	25 nM	Proliferation Assay	[2]	
Rat Myelin- Specific Effector Memory T-cells	60 nM	Proliferation Assay	[2]	_
Kd	Kv1.3	3 nM	Not Specified	[4]
Hill Coefficient	Kv1.3	2	Electrophysiolog y (Whole-cell patch clamp)	[2]



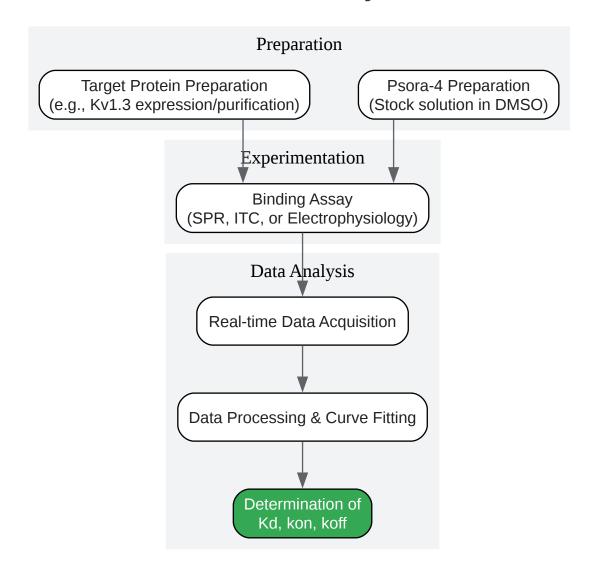
# Signaling Pathway and Experimental Workflow Visualizations Signaling Pathway of Psora-4 in T-Cell Inhibition



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Caption: **Psora-4** inhibits Kv1.3, leading to T-cell suppression.

### **General Workflow for Kinetic Analysis**





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Caption: Overview of a typical binding kinetics experiment workflow.

### **Experimental Protocols**

# Protocol 1: Surface Plasmon Resonance (SPR) for Psora-4 Binding Kinetics

Objective: To determine the association (k\_on) and dissociation (k\_off) rates, and the equilibrium dissociation constant (K\_d) for the binding of **Psora-4** to Kv1.3.

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Amine coupling kit
- Purified Kv1.3 protein
- Psora-4
- Running buffer (e.g., HBS-EP+)
- DMSQ

#### Procedure:

- Protein Immobilization:
  - 1. Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
  - 2. Immobilize the purified Kv1.3 protein onto the sensor chip surface. The target immobilization level should be optimized to minimize mass transport limitations.
  - 3. Deactivate any remaining active esters on the surface.



- 4. A reference flow cell should be prepared in the same way but without protein immobilization to allow for background signal subtraction.
- Psora-4 Preparation:
  - 1. Prepare a stock solution of **Psora-4** in 100% DMSO.
  - 2. Create a dilution series of **Psora-4** in running buffer. The final DMSO concentration should be kept constant across all samples and ideally be below 1%. The concentration range should span at least 10-fold below and 10-fold above the expected K\_d (e.g., 0.1 nM to 100 nM).
- SPR Analysis:
  - 1. Equilibrate the system with running buffer until a stable baseline is achieved.
  - 2. Inject the different concentrations of **Psora-4** over the sensor chip surface for a defined association time, followed by a dissociation phase with running buffer.
  - 3. Regenerate the sensor chip surface between each **Psora-4** injection if necessary, using a regeneration solution that does not denature the immobilized protein.
- Data Analysis:
  - 1. Subtract the reference channel signal from the active channel signal.
  - 2. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k on, k off, and K d values.

# Protocol 2: Isothermal Titration Calorimetry (ITC) for Psora-4 Binding Thermodynamics

Objective: To determine the binding affinity (K\_d), stoichiometry (n), and thermodynamic parameters ( $\Delta H$ ,  $\Delta S$ ) of **Psora-4** binding to Kv1.3.

#### Materials:

Isothermal titration calorimeter



•	Purified	Kv1.3	protein

- Psora-4
- · Dialysis buffer
- DMSO

#### Procedure:

- Sample Preparation:
  - Dialyze the purified Kv1.3 protein extensively against the chosen ITC buffer to ensure buffer matching.
  - 2. Prepare a stock solution of **Psora-4** in 100% DMSO.
  - 3. Prepare the final **Psora-4** solution by diluting the stock into the same dialysis buffer used for the protein. The final DMSO concentration must be identical in both the protein and **Psora-4** solutions.
  - 4. Degas all solutions before use.
- ITC Experiment:
  - 1. Load the Kv1.3 solution into the sample cell of the calorimeter.
  - 2. Load the **Psora-4** solution into the injection syringe.
  - 3. Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
  - 4. Perform a series of injections of the **Psora-4** solution into the protein solution, recording the heat change after each injection.
- Control Experiment:
  - 1. To account for the heat of dilution, perform a control experiment by injecting the **Psora-4** solution into the buffer alone.



- Data Analysis:
  - 1. Subtract the heat of dilution from the experimental data.
  - 2. Integrate the heat change peaks to generate a binding isotherm.
  - 3. Fit the binding isotherm to a suitable binding model to determine the K\_d, n, and  $\Delta$ H. The change in entropy ( $\Delta$ S) can then be calculated.

### Protocol 3: Electrophysiology (Whole-Cell Patch Clamp) for Functional Inhibition

Objective: To determine the functional inhibitory concentration (IC<sub>50</sub>) of **Psora-4** on Kv1.3 channels.

#### Materials:

- Cell line expressing Kv1.3 channels
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- · Glass pipettes
- Extracellular and intracellular solutions
- Psora-4
- DMSO

#### Procedure:

- Cell Preparation:
  - 1. Culture the Kv1.3-expressing cells to an appropriate confluency.
  - 2. On the day of the experiment, prepare a dish of cells for recording.
- Patch-Clamp Recording:



- 1. Pull and fire-polish glass pipettes to a resistance of 2-5 M $\Omega$  when filled with intracellular solution.
- 2. Establish a whole-cell patch-clamp configuration on a selected cell.
- 3. Record baseline Kv1.3 currents by applying a voltage-step protocol that activates and inactivates the channels.

#### Psora-4 Application:

- 1. Prepare a range of **Psora-4** concentrations in the extracellular solution. The final DMSO concentration should be kept constant and low.
- 2. Perfuse the cell with the different concentrations of **Psora-4**, allowing sufficient time for the effect to reach steady state at each concentration.
- 3. Record the Kv1.3 currents in the presence of each **Psora-4** concentration.
- Data Analysis:
  - 1. Measure the peak current amplitude at each **Psora-4** concentration.
  - 2. Normalize the current amplitudes to the baseline current.
  - 3. Plot the normalized current as a function of the **Psora-4** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub>.

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